Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with a methoxy group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate typically involves the esterification of 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of environmentally friendly solvents and catalysts is also explored to align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-(4-hydroxynaphthalen-1-yl)-4-oxobutanoate.
Reduction: Ethyl 4-(4-methoxynaphthalen-1-yl)-4-hydroxybutanoate.
Substitution: Ethyl 4-(4-substituted-naphthalen-1-yl)-4-oxobutanoate.
Scientific Research Applications
Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine site of tubulin, disrupting microtubule dynamics and preventing cell division.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines: These compounds also exhibit tubulin polymerization inhibition and have been studied for their anticancer activities.
1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives: These compounds have shown potential in medicinal chemistry for their biological activities.
Uniqueness
Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization makes it a valuable compound in cancer research and drug development.
Properties
CAS No. |
5345-90-4 |
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Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate |
InChI |
InChI=1S/C17H18O4/c1-3-21-17(19)11-9-15(18)13-8-10-16(20-2)14-7-5-4-6-12(13)14/h4-8,10H,3,9,11H2,1-2H3 |
InChI Key |
ZANAWDHMJCXINC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C2=CC=CC=C21)OC |
Origin of Product |
United States |
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